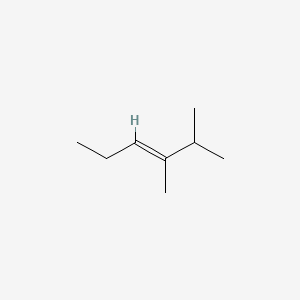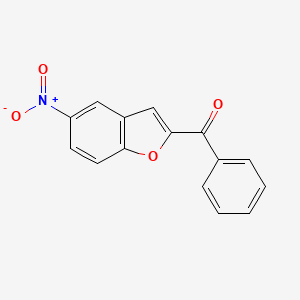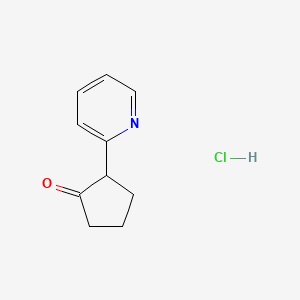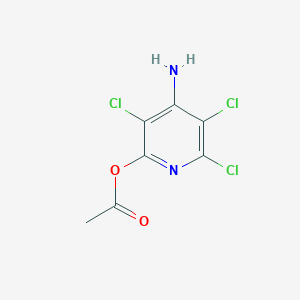
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one is a heterocyclic compound that features a conjugated system with two pyrrole rings connected by a propenone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one can be synthesized through various methods. One common approach involves the condensation of pyrrole-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone bridge to a saturated alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it a potential candidate for redox-active applications. Additionally, its ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, potentially leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylprop-2-en-1-one: Similar structure but with phenyl groups instead of pyrrole rings.
1,3-Di(thiophen-2-yl)prop-2-en-1-one: Contains thiophene rings instead of pyrrole rings.
1,3-Di(furan-2-yl)prop-2-en-1-one: Features furan rings instead of pyrrole rings.
Uniqueness
1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one is unique due to the presence of pyrrole rings, which impart distinct electronic properties and reactivity compared to its analogs with phenyl, thiophene, or furan rings. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(E)-1,3-bis(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H10N2O/c14-11(10-4-2-8-13-10)6-5-9-3-1-7-12-9/h1-8,12-13H/b6-5+ |
Clave InChI |
UQWDVROIDANPPO-AATRIKPKSA-N |
SMILES isomérico |
C1=CNC(=C1)/C=C/C(=O)C2=CC=CN2 |
SMILES canónico |
C1=CNC(=C1)C=CC(=O)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)

![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)

![9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001611.png)
![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)
![5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12001629.png)



![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001661.png)

![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)
